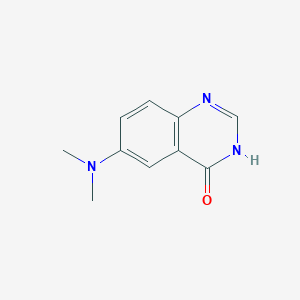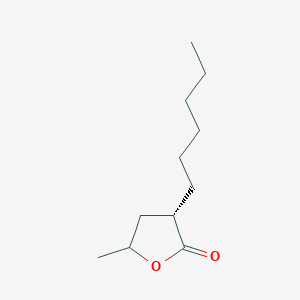
1-(4-Methyl-1-piperazinyl)-3-isoquinolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methyl-1-piperazinyl)-3-isoquinolinamine is a compound that belongs to the class of organic compounds known as piperazines. These compounds are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The compound’s structure includes a piperazine ring substituted with a methyl group and an isoquinoline ring, making it a unique and versatile molecule in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1-piperazinyl)-3-isoquinolinamine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Methyl-1-piperazinyl)-3-isoquinolinamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonium salts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Applications De Recherche Scientifique
1-(4-Methyl-1-piperazinyl)-3-isoquinolinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 1-(4-Methyl-1-piperazinyl)-3-isoquinolinamine involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors, particularly those involved in the central nervous system. The compound’s effects are mediated through the modulation of receptor activity, leading to changes in cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Piperazine: A simpler structure with two nitrogen atoms in a six-membered ring.
4-[(4-Methyl-1-piperazinyl)methyl]benzoic acid dihydrochloride: A derivative with a benzoic acid group.
Prochlorperazine: A piperazine phenothiazine used as an antipsychotic.
Uniqueness: 1-(4-Methyl-1-piperazinyl)-3-isoquinolinamine stands out due to its unique combination of a piperazine ring and an isoquinoline ring. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C14H18N4 |
|---|---|
Poids moléculaire |
242.32 g/mol |
Nom IUPAC |
1-(4-methylpiperazin-1-yl)isoquinolin-3-amine |
InChI |
InChI=1S/C14H18N4/c1-17-6-8-18(9-7-17)14-12-5-3-2-4-11(12)10-13(15)16-14/h2-5,10H,6-9H2,1H3,(H2,15,16) |
Clé InChI |
JUCGKLKPWQLEBV-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=NC(=CC3=CC=CC=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(4-fluorophenyl)-4,5,6,7-tetrahydro-1-(phenylmethyl)-](/img/structure/B8534401.png)








![N-[3-(Benzoylsulfanyl)propanoyl]-L-leucine](/img/structure/B8534458.png)
![5-[3-(Carboxymethyl)benzoyl]thieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B8534463.png)

